2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a cyanobenzamido group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It can be inferred that the compound interacts with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .
Biochemical Pathways
Nitric oxide plays a pivotal role in various biological processes, including neurotransmission, immune defense, and regulation of cell death .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Given its potential target, it may influence the levels of nitric oxide within cells, potentially affecting numerous physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Cyanobenzamido Intermediate: The initial step involves the reaction of 4-cyanobenzoic acid with an amine to form the cyanobenzamido intermediate.
Coupling with Thiophene Derivative: The cyanobenzamido intermediate is then coupled with a thiophene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced amide or nitrile groups.
Scientific Research Applications
2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate
Uniqueness
2-(4-cyanobenzamido)-N-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a cyanobenzamido group and a carboxamide group makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-16-13(19)11-6-7-20-14(11)17-12(18)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKILFVGKMGAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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